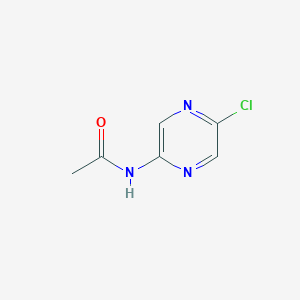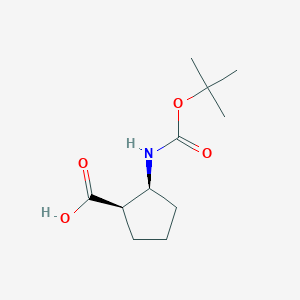
2-(2-Chloroanilino)benzoic acid
Vue d'ensemble
Description
2-(2-Chloroanilino)benzoic acid is a chemical compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.67 g/mol .
Synthesis Analysis
The synthesis of similar compounds involves reacting 2-(3-nitro-4-chlorobenzoyl)benzoic acid with cuprous chloride and potassium iodide . The reaction product is then washed, suction pumped, and dehydrated to obtain the final product .Molecular Structure Analysis
The molecular structure of 2-(2-Chloroanilino)benzoic acid is available as a 2D Mol file or as a computed 3D SD file . The InChI notation for this compound is InChI=1S/C13H10ClNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17).Chemical Reactions Analysis
The reactivity of aromatic compounds like 2-(2-Chloroanilino)benzoic acid can be influenced by the nature and position of substituents on the benzene ring . For instance, nitrobenzoic acids are stronger than benzoic acid in the order ortho ≫ para > meta .Physical And Chemical Properties Analysis
2-(2-Chloroanilino)benzoic acid is a solid at 20 degrees Celsius . Its molecular weight is 247.68 g/mol .Applications De Recherche Scientifique
Use as a Pharmaceutical Excipient
Field
Pharmaceutical Chemistry
Application
Benzoic acid, which can be synthesized from “2-(2-Chloroanilino)benzoic acid”, is used as a conservative of pharmaceutical preparations . It’s classified as a notorious effect excipient whose declaration is mandatory in the leaflets and on the packaging of medicines .
Method of Application
Two different experimental protocols were used to synthesize this excipient in the Therapeutic laboratory of the pharmacy department of Sidi Bel-Abbes . The first method involved the oxidation of toluene, and the second method involved the Cannizzaro reaction from benzaldehyde .
Results
The synthesis yield of Benzoic acid by oxidation of toluene was found to be 21.92% . However, the Cannizzaro reaction from benzaldehyde provided a better yield equal to 91.02% .
Pd(II)-catalyzed meta-C–H bromination and chlorination
Field
Organic Chemistry
Application
“2-(2-Chloroanilino)benzoic acid” could potentially be used in Pd(II)-catalyzed meta-C–H bromination and chlorination .
Method of Application
The specific methods of application or experimental procedures for this use were not detailed in the source .
Results
The outcomes or quantitative data for this application were not provided in the source .
Acidity of Carboxylic Acids
Application
“2-(2-Chloroanilino)benzoic acid” is a type of carboxylic acid. The acidity of carboxylic acids is an important property in organic chemistry . The presence of electron-withdrawing groups can make benzoic acids more acidic .
Results
Synthesis of 2- { [5- (Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid
Application
“2-(2-Chloroanilino)benzoic acid” could potentially be used in the synthesis of "2- { [5- (Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid" .
Results
Acid-Base Extraction
Application
“2-(2-Chloroanilino)benzoic acid” is a type of carboxylic acid. Carboxylic acids, including benzoic acid, can be used in acid-base extractions . This is a method used to separate compounds based on their acid or base properties .
Results
Benzylic Bromination and Benzylic Oxidation
Application
“2-(2-Chloroanilino)benzoic acid” could potentially be used in benzylic bromination and benzylic oxidation . These are reactions that occur on the carbon adjacent to an aromatic ring .
Propriétés
IUPAC Name |
2-(2-chloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLVQYVABOAOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504021 | |
| Record name | 2-(2-Chloroanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroanilino)benzoic acid | |
CAS RN |
10166-39-9 | |
| Record name | 2-(2-Chloroanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)








![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)

